N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. The presence of the bromo and methyl groups on the phenyl ring, along with the sulfonamide group, imparts unique chemical and physical properties to this compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 2-bromothiophene.
Sulfonamide Formation: The 2-bromothiophene is then reacted with 2-bromo-4-methylaniline in the presence of a sulfonyl chloride to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination and sulfonamide formation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of these processes. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LAH) are used for reduction.
Major Products
Substitution Reactions: Products include various substituted thiophene derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, thiols, and amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex thiophene-based molecules.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A precursor in the synthesis of N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide.
Thiophene-2-sulfonamide: Lacks the bromo and methyl groups, resulting in different chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
CAS No. |
88022-04-2 |
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Molecular Formula |
C11H10BrNO2S2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10BrNO2S2/c1-8-4-5-10(9(12)7-8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 |
InChI Key |
VSMOXXUSGYLLBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
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